Aminotrimethylcyclopentanemethylamine
Description
Aminotrimethylcyclopentanemethylamine (CAS: 5062-75-9) is a cycloaliphatic amine with the molecular formula C₁₀H₂₂N₂ and a molecular weight of approximately 170.3 g/mol (calculated from the formula). Its structure comprises a cyclopentane ring substituted with a methylamine group and a dimethylamino group at adjacent positions. The IUPAC name is 1-(dimethylamino)-N,N-dimethylcyclopentanemethylamine, and its InChIKey is QMVFZWOBQNXVSV-UHFFFAOYSA-N . This compound is notable for its steric hindrance due to the cyclopentane backbone and dual dimethylamino substituents, which influence its reactivity, solubility, and applications in organic synthesis.
Properties
CAS No. |
70936-96-8 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-cyclopentyl-1-N',1-N'-dimethylethane-1,1-diamine |
InChI |
InChI=1S/C9H20N2/c1-9(10,11(2)3)8-6-4-5-7-8/h8H,4-7,10H2,1-3H3 |
InChI Key |
UIHPQOONQDAJOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1)(N)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminotrimethylcyclopentanemethylamine typically involves the reaction of cyclopentanone with methylamine under specific conditions. The process can be summarized as follows:
- The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
- The resulting intermediate is then subjected to further reactions to introduce the aminomethyl group and additional methyl groups.
Cyclopentanone: is reacted with in the presence of a catalyst such as .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and yield. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Aminotrimethylcyclopentanemethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Production of reduced amines and hydrocarbons.
Substitution: Generation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Aminotrimethylcyclopentanemethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain medical conditions.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of aminotrimethylcyclopentanemethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between aminotrimethylcyclopentanemethylamine and structurally related amines:
Reactivity and Functional Differences
- Steric Effects: this compound exhibits significant steric hindrance due to its cyclopentane backbone and dual dimethylamino groups, reducing its nucleophilicity compared to linear amines like dimethylaminopropylamine . In contrast, tritylamine’s bulky trityl group limits its participation in reactions requiring spatial accessibility .
- Basicity: The dimethylamino groups in this compound enhance its basicity (pKa ~10–11 estimated) compared to cyclopentanemethylamine (pKa ~9–10) . Dimethylaminopropylamine, with a linear structure, has a pKa of ~10.5, aligning with typical aliphatic amines .
- Solubility: The cyclopentane ring in this compound reduces water solubility compared to smaller amines like dimethylaminopropylamine, which is miscible in water .
Research Findings and Trends
Recent studies emphasize the utility of this compound in asymmetric catalysis, where its rigid structure aids in enantioselective reactions . Comparatively, dimethylaminopropylamine’s industrial applications dominate patent literature, particularly in polymer science . Tritylamine remains niche in peptide-mimetic synthesis but faces competition from newer ammonia equivalents .
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